

Z-L-Tyrosine Dicyclohexylammonium Salt in Peptide Synthesis: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Z-L-Tyrosine dcha*

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This technical guide provides a comprehensive overview of the applications of N- α -Carbobenzyloxy-L-tyrosine dicyclohexylammonium salt (**Z-L-Tyrosine DCHA**) in peptide synthesis. It details the advantages of using this salt form, provides experimental protocols for its use, presents relevant quantitative data, and visualizes a key biological pathway involving tyrosine residues.

Introduction: The Role of Z-L-Tyrosine DCHA in Peptide Synthesis

N- α -Carbobenzyloxy-L-tyrosine (Z-L-Tyrosine) is a commonly used N-protected derivative of the amino acid L-tyrosine in peptide synthesis. The carbobenzyloxy (Z) group provides robust protection for the α -amino group, compatible with various coupling strategies, particularly in solution-phase synthesis and certain solid-phase peptide synthesis (SPPS) approaches, primarily utilizing the Boc/Bzl protection strategy.

The dicyclohexylammonium (DCHA) salt form of Z-L-Tyrosine offers several practical advantages over the free acid. DCHA salts of N-protected amino acids are often crystalline, which facilitates purification and handling.^[1] This salt formation enhances the stability of the amino acid derivative, preventing the formation of oligopeptide impurities that can occur during the preparation of Fmoc-amino acids.^[2] The dicyclohexylammonium counterion moderates the nucleophilicity of the carboxylate group, thereby preventing unwanted side reactions.^[2]

Data Presentation: Synthesis of Tyrosine-Containing Peptides

The successful incorporation of tyrosine residues is critical for the synthesis of numerous bioactive peptides. While specific coupling yields for each amino acid are not always reported, the overall yield and purity of the final peptide provide a strong indication of the efficiency of the synthetic process, including the coupling of the protected tyrosine residue.

The following table summarizes the synthesis outcomes for representative tyrosine-containing peptides, demonstrating the feasibility of incorporating protected tyrosine derivatives in SPPS.

Peptide/Analogue	Synthesis Strategy	Protected Tyrosine Derivative Used	Overall Recovery/Yield	Final Purity	Reference
Bombesin Analogs	Solid-Phase Synthesis (Fmoc/tBu)	Fmoc-Tyr(tBu)-OH	13-32%	91-97%	[3]
[Pro ¹ ,Tyr ⁴]Bombesin[1-14]	Solid-Phase Synthesis (Fmoc)	Fmoc-Tyr(tBu)-OH	>99% (Radiochemical Yield)	>99% (Radiochemical Purity)	[4]
Angiotensin II Analogs	Solid-Phase Synthesis	Not specified	Not specified	Purified by HPLC	[5]
[α -Methyltyrosine-4]Angiotensin II	Solid-Phase Synthesis	Not specified	Not specified	92.6 \pm 5.3% pressor activity of Angiotensin II	[6]

Note: The yields reported are for the entire multi-step synthesis and not the individual coupling efficiency of the tyrosine residue. However, the high purity of the final peptides indicates successful incorporation.

Experimental Protocols

Conversion of Z-L-Tyrosine DCHA Salt to the Free Acid

Prior to its use in a peptide coupling reaction, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid.

Materials:

- **Z-L-Tyrosine DCHA** salt
- Ethyl acetate (or other suitable organic solvents like tert-butyl methyl ether or isopropyl ether)[[1](#)]
- 10% Phosphoric acid solution[[1](#)]
- Water (deionized)
- Anhydrous sodium sulfate
- Separatory funnel
- Rotary evaporator

Procedure:

- Suspend one part of the **Z-L-Tyrosine DCHA** salt in 5-10 volume parts of ethyl acetate.[[1](#)] For acid-labile protecting groups, it is advisable to use cold solvents (-20°C).[[1](#)]
- Transfer the suspension to a separatory funnel.
- Add 10% phosphoric acid while stirring until the solid has completely dissolved and two clear liquid phases are visible.[[1](#)]
- Check the pH of the lower aqueous phase to ensure it is between 2 and 3.[[1](#)]
- Separate the aqueous layer.
- Wash the organic layer once with two volume parts of 10% phosphoric acid.[[1](#)]

- Extract the organic phase three times with two volume parts of water. The pH of the final aqueous wash should be ≥ 4 .[\[1\]](#)
- Dry the organic phase over anhydrous sodium sulfate.[\[1\]](#)
- Filter off the sodium sulfate.
- Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the Z-L-Tyrosine free acid, which will likely be an oil or a foam.[\[1\]](#)
- The success of the conversion can be monitored by Thin Layer Chromatography (TLC).[\[1\]](#)

Coupling of Z-L-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for coupling the prepared Z-L-Tyrosine (free acid) onto a resin-bound peptide with a free N-terminal amine using the Boc/Bzl strategy.

Materials:

- Z-L-Tyrosine (free acid)
- Peptide-resin with a free N-terminus
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
- Solid-phase synthesis vessel

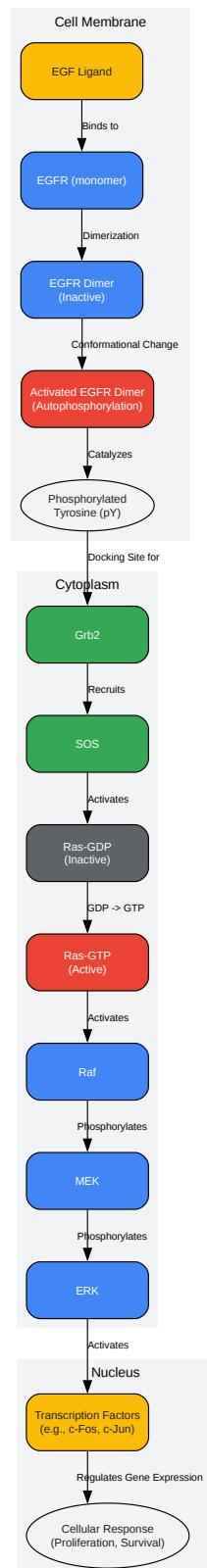
Procedure:

- Resin Swelling: Swell the peptide-resin in DCM or DMF for at least 30 minutes.

- Deprotection (if necessary): If the N-terminus of the peptide-resin is protected (e.g., with a Boc group), perform a deprotection step. For Boc deprotection, treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
- Neutralization: After deprotection, neutralize the resulting TFA salt by washing the resin with a solution of DIEA in DCM (typically 5-10%).
- Activation of Z-L-Tyrosine: In a separate vessel, dissolve Z-L-Tyrosine (typically 2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF. Add DIEA (2-3 equivalents) to activate the carboxylic acid.
- Coupling: Add the activated Z-L-Tyrosine solution to the swelled and deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
- Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no color change) indicates the absence of free primary amines and thus a complete reaction.
- Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization: Tyrosine's Role in EGFR Signaling

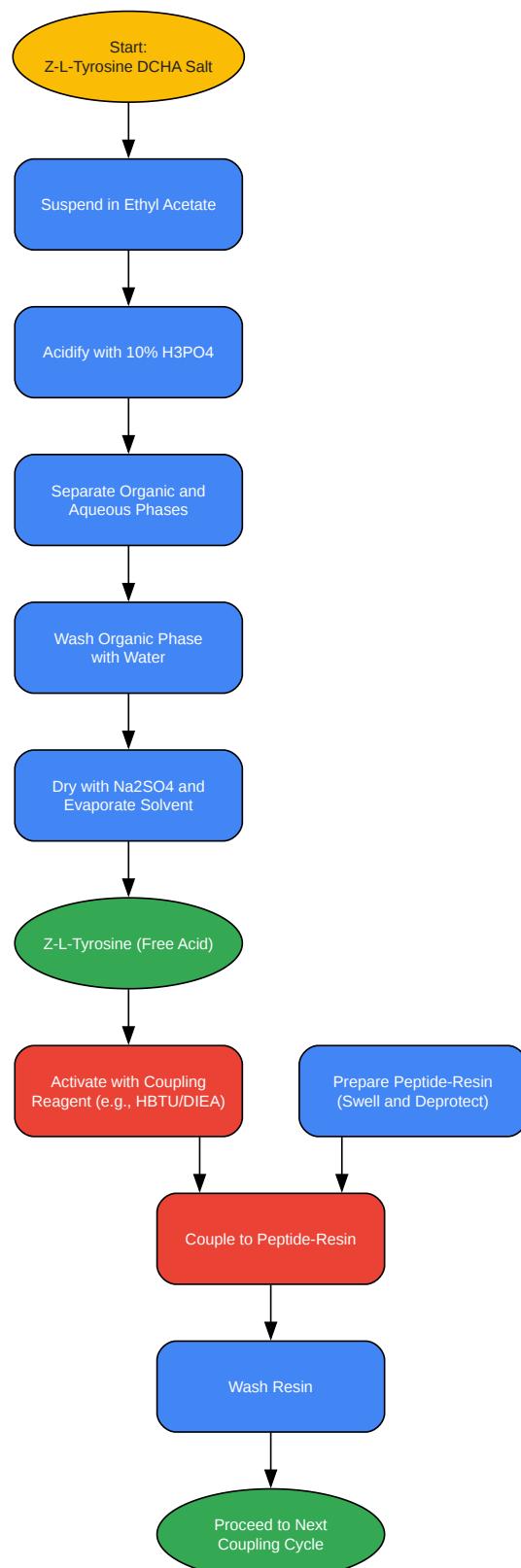
Tyrosine residues play a pivotal role in cellular signaling through their phosphorylation, which creates docking sites for various signaling proteins. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation, differentiation, and survival.^[2] The diagram below illustrates a simplified workflow of EGFR activation and downstream signaling, highlighting the central role of tyrosine phosphorylation.



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Caption: EGFR signaling pathway initiated by ligand binding.

The following DOT script describes the experimental workflow for preparing and using **Z-L-Tyrosine DCHA** in peptide synthesis.



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Caption: Workflow for **Z-L-Tyrosine DCHA** use in peptide synthesis.

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